3-(3-Bromophenyl)oxetane
Overview
Description
“3-(3-Bromophenyl)oxetane” is a chemical compound with the CAS Number: 1044507-52-9 . It has a molecular weight of 213.07 and its IUPAC name is this compound . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of oxetanes, including “this compound”, has been a topic of research in recent years . The synthetic methods reported in the literature often involve engineering of the required substrates, or the use of complex starting materials, including epoxides .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9BrO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It is stored in a refrigerator, indicating that it may be sensitive to heat . Its molecular weight is 213.07 .
Scientific Research Applications
Oxetanes in Drug Discovery
Oxetanes, including compounds like 3-(3-Bromophenyl)oxetane, are significant in drug discovery. They can dramatically alter properties like aqueous solubility, lipophilicity, metabolic stability, and conformational preferences in drug molecules. Specifically, replacing functionalities like gem-dimethyl or carbonyl groups with an oxetane can increase aqueous solubility and reduce metabolic degradation rates. Furthermore, oxetanes can induce conformational changes in aliphatic chains, favoring synclinal arrangements. This adaptability makes oxetanes valuable in creating novel drug compounds with enhanced properties (Wuitschik et al., 2010).
Polymer Synthesis
Oxetanes like this compound have been widely utilized in polymer synthesis. They can generate polyether glycols upon polymerization, particularly useful when C(3)-substituted oxetanes are involved. These compounds are also found in various natural products, including those with pharmaceutical importance. The chemical structure of oxetanes allows for their incorporation into polymers and pharmaceutical drugs through selective coupling reactions (Bellinghiere et al., 2015).
Protein Modification
Oxetanes can be integrated into proteins through chemoselective alkylation, which is a method of modifying the physical and biological properties of proteins. This process has been applied to proteins used as apoptotic markers and in drug formulation, demonstrating the versatility of oxetanes in protein engineering and the potential for discovering new therapeutic agents (Boutureira et al., 2017).
Synthesis of Energetic Materials
Oxetane derivatives, such as those synthesized from 3-Bromomethyl-3-hydroxymethyloxetane, have applications in the creation of energetic materials. These derivatives have been used to produce explosives with high detonation velocities and pressures, showcasing their importance in the field of materials science (Born et al., 2022).
Organic Photovoltaic Cells
Oxetanes have been incorporated into organic photovoltaic cells (OPVs). A new cross-linkable poly(3-hexylthiophene) copolymer, incorporating an oxetane-functionalized thiophene comonomer, was synthesized and used in OPV fabrication. This highlights the role of oxetanes in enhancing the performance of renewable energy technologies (Brotas et al., 2012).
Safety and Hazards
The compound has been classified as having acute toxicity when ingested (H302), causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye protection, and avoiding dust formation and inhalation of vapors, mist, or gas .
Future Directions
Oxetanes, including “3-(3-Bromophenyl)oxetane”, are gaining significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . Their unique properties make them attractive for the synthesis or late-stage modification of biologically active compounds .
Mechanism of Action
Target of Action
Oxetanes are four-membered heterocycles containing an oxygen atom . They have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic .
Mode of Action
The strained C−O−C bond angle in oxetanes exposes the oxygen lone pair of electrons, allowing the oxetane to act as a good hydrogen-bond acceptor as well as donating electron density as a Lewis base . Oxetanes form more effective H-bonds than other cyclic ethers .
Biochemical Pathways
Oxetanes have been used in the synthesis of various compounds, including kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling pathways, and their inhibition can have significant effects on cellular function .
Pharmacokinetics
Oxetanes in general are known for their metabolic stability .
Result of Action
Oxetanes have been used in the synthesis of various biologically active compounds, suggesting they may have significant effects at the molecular and cellular level .
Properties
IUPAC Name |
3-(3-bromophenyl)oxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNHAXGIHOUCCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703912 | |
Record name | 3-(3-Bromophenyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044507-52-9 | |
Record name | 3-(3-Bromophenyl)oxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1044507-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Bromophenyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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